molecular formula C18H21ClN2O4S B2892313 N-(4-METHOXYPHENYL)-4-(N-METHYL4-CHLOROBENZENESULFONAMIDO)BUTANAMIDE CAS No. 328015-49-2

N-(4-METHOXYPHENYL)-4-(N-METHYL4-CHLOROBENZENESULFONAMIDO)BUTANAMIDE

Cat. No.: B2892313
CAS No.: 328015-49-2
M. Wt: 396.89
InChI Key: VZRIRHYDJNUCOZ-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-4-(N-methyl-4-chlorobenzenesulfonamido)butanamide is a synthetic organic compound characterized by a butanamide backbone functionalized with a 4-methoxyphenyl group and an N-methyl-4-chlorobenzenesulfonamido moiety. The 4-methoxy and 4-chloro substituents likely modulate electronic and steric effects, influencing solubility, metabolic stability, and receptor interactions.

Properties

IUPAC Name

4-[(4-chlorophenyl)sulfonyl-methylamino]-N-(4-methoxyphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O4S/c1-21(26(23,24)17-11-5-14(19)6-12-17)13-3-4-18(22)20-15-7-9-16(25-2)10-8-15/h5-12H,3-4,13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZRIRHYDJNUCOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCC(=O)NC1=CC=C(C=C1)OC)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-METHOXYPHENYL)-4-(N-METHYL4-CHLOROBENZENESULFONAMIDO)BUTANAMIDE typically involves the following steps:

    Formation of the sulfonamide group: This can be achieved by reacting 4-chlorobenzenesulfonyl chloride with N-methylamine under basic conditions.

    Coupling with 4-methoxyphenylbutanoic acid: The resulting sulfonamide is then coupled with 4-methoxyphenylbutanoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-METHOXYPHENYL)-4-(N-METHYL4-CHLOROBENZENESULFONAMIDO)BUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products

    Oxidation: Formation of 4-hydroxyphenyl derivative.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving sulfonamides.

    Medicine: Potential use as an antimicrobial agent or in drug development.

    Industry: Use in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-METHOXYPHENYL)-4-(N-METHYL4-CHLOROBENZENESULFONAMIDO)BUTANAMIDE likely involves:

    Molecular Targets: Binding to specific enzymes or receptors in microbial cells.

    Pathways Involved: Inhibition of enzyme activity, leading to disruption of essential biological processes in target organisms.

Comparison with Similar Compounds

Structural Analysis

The compound features:

  • 4-Methoxyphenyl group : Electron-donating methoxy substituent at the para position, enhancing aromatic ring electron density.
  • Butanamide linker : A four-carbon chain terminating in an amide bond, providing conformational flexibility.
  • N-Methyl-4-chlorobenzenesulfonamido group : A sulfonamide with a para-chloro substituent (electron-withdrawing) and N-methylation, which may reduce polarity and improve membrane permeability.

This hybrid structure merges features of sulfonamide drugs (e.g., antibacterial agents) with modern bioadhesive precursors (e.g., butanamide derivatives in hydrogel formulations) .

Comparison with Similar Compounds

Structural Analogues with Sulfonamide Moieties

Compound A : N-{4-[(3-Chloro-2-methylphenyl)sulfamoyl]phenyl}-4-methoxybenzenesulfonamide ()

  • Key Differences: Substitution pattern: Compound A has a 3-chloro-2-methylphenyl group attached via sulfamoyl, whereas the target compound uses a 4-chlorobenzenesulfonamido group. Linker: Compound A lacks a butanamide chain, relying on direct phenyl-sulfonamide linkages. This rigidity may limit bioavailability compared to the target compound’s flexible linker .

Biological Implications : The target compound’s butanamide linker could enhance tissue penetration, while Compound A’s rigid structure might favor selective binding to hydrophobic targets.

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